molecular formula C16H20N4O3S B6957512 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide

Cat. No.: B6957512
M. Wt: 348.4 g/mol
InChI Key: FOFSZTQISSRPIG-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a benzothiazepine ring system, which is fused with a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-9-14(19(2)18-12)10-17-16(21)20-7-8-24(22,23)15-6-4-3-5-13(15)11-20/h3-6,9H,7-8,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFSZTQISSRPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC(=O)N2CCS(=O)(=O)C3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide typically involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide is unique due to its specific structural features, such as the fusion of the benzothiazepine ring with the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.

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